molecular formula C17H18ClNO2 B2706894 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide CAS No. 950334-26-6

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide

Cat. No. B2706894
CAS RN: 950334-26-6
M. Wt: 303.79
InChI Key: LKKQYXMCJVYDFT-UHFFFAOYSA-N
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Description

“7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of heterocyclic compound . The “N-cyclohexyl” indicates that a cyclohexyl group is attached to the molecule via a nitrogen atom . The “7-chloro” and “4-carboxamide” denote the presence of a chlorine atom and a carboxamide group at the 7th and 4th positions of the benzoxepine ring, respectively .


Molecular Structure Analysis

The molecular structure of “7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide” would be characterized by the presence of a benzoxepine ring, a cyclohexyl group, a chlorine atom, and a carboxamide group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving “7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide” would depend on the specific conditions and reagents used . Benzoxepin compounds can undergo a variety of reactions, including nucleophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, which is structurally related to the compound . This synthesis involves a Claisen-type reaction and Suzuki−Miyaura reaction, highlighting the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

  • Diels–Alder Reaction of 2-Pyrone-6-carboxamides : Noguchi et al. (1986) discussed the use of 2-pyrone-6-carboxamides in intramolecular Diels–Alder reactions to yield various fused 1,3-cyclohexadiene systems, demonstrating the compound's role in the synthesis of polycyclic compounds (Noguchi et al., 1986).

  • Preparation of Benzocaine-Modified Polymers : Uglea et al. (1993) explored the synthesis of benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer, indicating the potential medical applications of such polymers (Uglea et al., 1993).

Medicinal Chemistry and Drug Design

  • Antitumor Properties : Stevens et al. (1984) studied the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, demonstrating the potential of related compounds in cancer treatment (Stevens et al., 1984).

  • Dopaminergic Activity : Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists of central and peripheral dopamine receptors, indicating the neurological applications of these compounds (Pfeiffer et al., 1982).

Polymer and Material Science

  • Synthesis of Aromatic Polyamides : Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides, highlighting the incorporation of cyclohexane structures into polymers for improved thermal stability and solubility (Hsiao et al., 2000).

  • Properties of Carboxylate-Containing Polyamide : Ueyama et al. (1998) synthesized carboxylate-containing polyamides from 2,6-di(amino)benzoic acid and examined their calcium complexes. These findings have implications for biomineralization studies (Ueyama et al., 1998).

properties

IUPAC Name

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c18-14-6-7-16-13(11-14)10-12(8-9-21-16)17(20)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKQYXMCJVYDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide

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